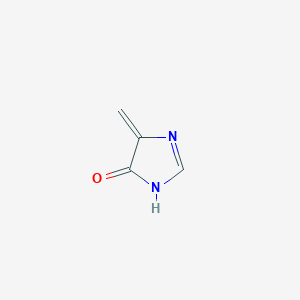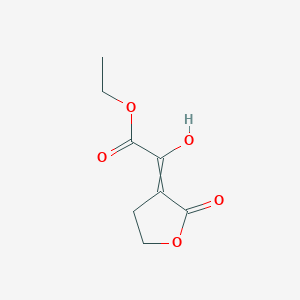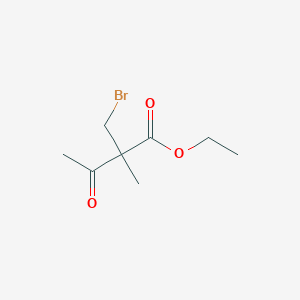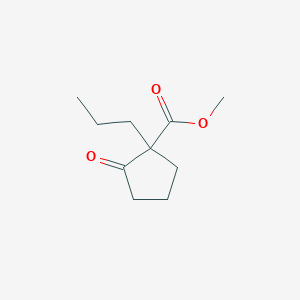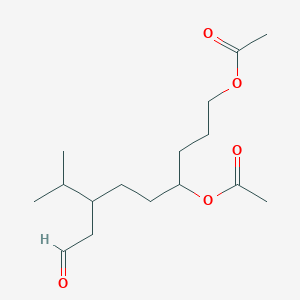
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of propylene carbonate with epichlorohydrin to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features
特性
CAS番号 |
105897-87-8 |
|---|---|
分子式 |
C16H28O5 |
分子量 |
300.39 g/mol |
IUPAC名 |
[4-acetyloxy-8-methyl-7-(2-oxoethyl)nonyl] acetate |
InChI |
InChI=1S/C16H28O5/c1-12(2)15(9-10-17)7-8-16(21-14(4)19)6-5-11-20-13(3)18/h10,12,15-16H,5-9,11H2,1-4H3 |
InChIキー |
CVZMLSGDANECOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCC(CCCOC(=O)C)OC(=O)C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



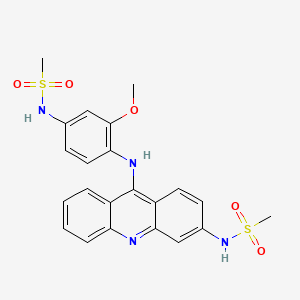
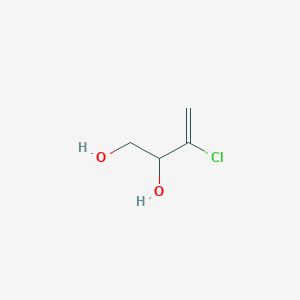


![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)

![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
